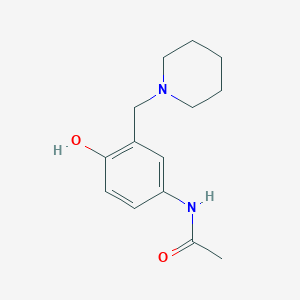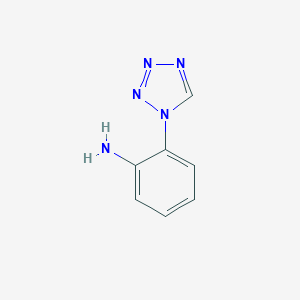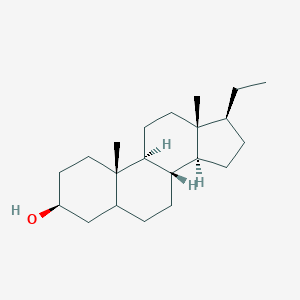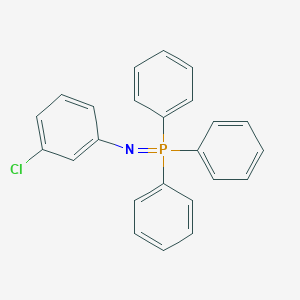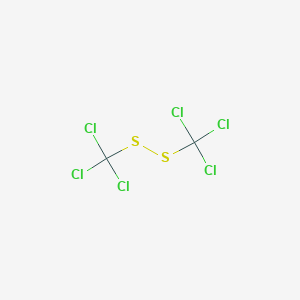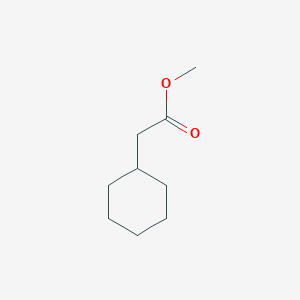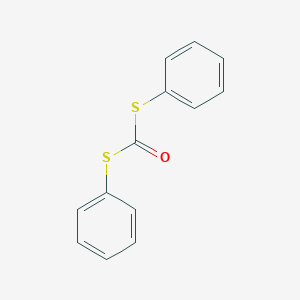
Bis(phenylsulfanyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylsulfanyl)methanone is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a sulfur-containing compound that belongs to the class of ketones. Bis(phenylsulfanyl)methanone has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of bis(phenylsulfanyl)methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Bis(phenylsulfanyl)methanone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Bis(phenylsulfanyl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. Bis(phenylsulfanyl)methanone has been shown to inhibit the migration and invasion of cancer cells, which is important in the metastasis of cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(phenylsulfanyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using bis(phenylsulfanyl)methanone in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on bis(phenylsulfanyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. More research is also needed to determine its mechanism of action and its efficacy and safety in humans. Additionally, the development of new synthesis methods for bis(phenylsulfanyl)methanone could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
Bis(phenylsulfanyl)methanone can be synthesized through various methods. One of the most common methods involves the reaction of benzyl phenyl sulfide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of bis(phenylsulfanyl)methanone along with hydrogen chloride gas. Another method involves the reaction of benzyl phenyl sulfide with chloromethyl methyl ether in the presence of a base such as potassium carbonate. This reaction also results in the formation of bis(phenylsulfanyl)methanone.
Applications De Recherche Scientifique
Bis(phenylsulfanyl)methanone has been studied extensively for its potential pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis(phenylsulfanyl)methanone has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13509-36-9 |
|---|---|
Nom du produit |
Bis(phenylsulfanyl)methanone |
Formule moléculaire |
C13H10OS2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
bis(phenylsulfanyl)methanone |
InChI |
InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
AGJBSXZYDVLIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
Synonymes |
Dithiocarbonic acid S,S-diphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



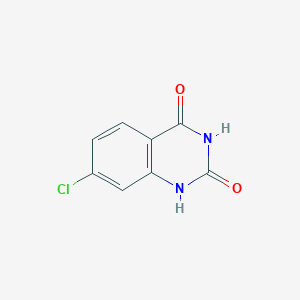
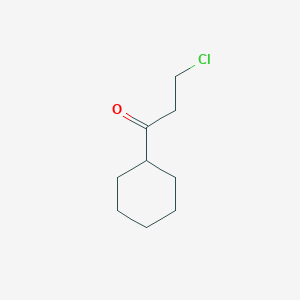
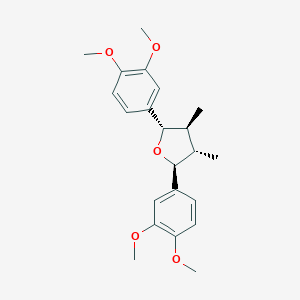
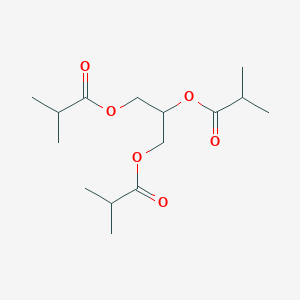
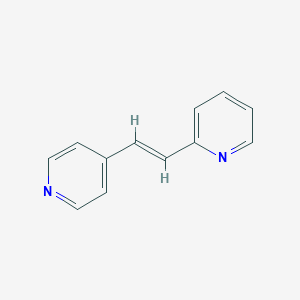
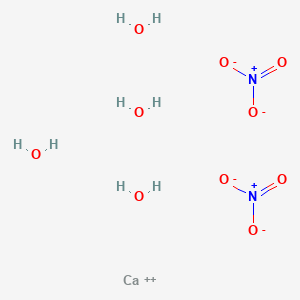

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
